2-Bromo-3,5,6-trifluoroterephthalaldehyde
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Overview
Description
2-Bromo-3,5,6-trifluoroterephthalaldehyde is a useful research compound. Its molecular formula is C8H2BrF3O2 and its molecular weight is 267.001. The purity is usually 95%.
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Scientific Research Applications
Aryne Chemistry and Organic Synthesis
Aryne chemistry is a pivotal area where 2-Bromo-3,5,6-trifluoroterephthalaldehyde derivatives find significant applications. In a study by Schlosser and Castagnetti (2001), aryne intermediates were generated from bromo-trifluoromethoxy benzene derivatives, which could be further utilized to synthesize naphthalenes and their derivatives. This method offers a pathway to create complex organic structures from simpler precursors, highlighting the compound's role in facilitating diverse synthetic routes (Schlosser & Castagnetti, 2001).
Metal-Organic Frameworks (MOFs)
This compound derivatives are also instrumental in the development of metal-organic frameworks (MOFs). Rachuri et al. (2016) synthesized two-dimensional MOFs using aromatic polycarboxylate ligands, demonstrating their utility as luminescent sensors for detecting picric acid in aqueous media. This application underscores the compound's relevance in creating sensitive and selective sensing materials for environmental monitoring (Rachuri, Parmar, Bisht, & Suresh, 2016).
Photolabile Protecting Groups
Lu et al. (2003) explored the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones. This study demonstrates the potential of brominated derivatives in photochemical applications, where controlled release of protected compounds is required, highlighting the versatility of this compound in synthetic chemistry (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Substituted Benzaldehydes
Dubost et al. (2011) reported on the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This method underscores the importance of brominated compounds in the targeted functionalization of aromatic compounds, facilitating the synthesis of structurally diverse aldehydes for further chemical transformations (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-3,5,6-trifluoroterephthalaldehyde, also known as 2-bromo-3,5,6-trifluorobenzene-1,4-dicarbaldehyde, are currently unknown
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-bromo-3,5,6-trifluoroterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF3O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHDBKTHWRUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Br)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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